2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18139240
InChI: InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
SMILES:
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC18139240

Molecular Formula: C8H6BrClO3

Molecular Weight: 265.49 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid -

Specification

Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
IUPAC Name 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid
Standard InChI InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Standard InChI Key LFNDNTZBDGHTQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The IUPAC name of the compound, 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid, reflects its substitution pattern on the phenyl ring and the hydroxyacetic acid side chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC8H6BrClO3\text{C}_8\text{H}_6\text{BrClO}_3
Molecular Weight265.49 g/mol
PubChem CID112694281
InChI KeySFGUBDQJAQEXOC-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1Br)Cl)C(C(=O)O)O

The planar phenyl ring and the chiral center at the hydroxyl-bearing carbon atom introduce stereochemical complexity. The compound’s crystal structure remains uncharacterized, but analogous mandelic acid derivatives often exhibit hydrogen-bonded networks, influencing solubility and reactivity.

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows a doublet for the aromatic protons adjacent to bromine (δ7.58.0\delta \approx 7.5–8.0 ppm) and a singlet for the hydroxyl group (δ5.0\delta \approx 5.0 ppm).

  • IR: Strong absorption bands at 1700cm1\sim 1700 \, \text{cm}^{-1} (carboxylic acid C=O) and 3400cm1\sim 3400 \, \text{cm}^{-1} (O-H stretch) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Bromination of 2-Chlorophenol: Electrophilic aromatic substitution using bromine in chlorobenzene at 020C0–20^\circ \text{C}, catalyzed by triethylamine hydrochloride, yields 4-bromo-2-chlorophenol with >99% regioselectivity .

  • Aldol Condensation: Reaction with glyoxylic acid under basic conditions introduces the hydroxyacetic acid moiety.

  • Acid Workup: Hydrolysis and crystallization yield the final product.

Industrial Optimization

Patent US4223166A highlights a solvent-free bromination process in molten 2-chlorophenol, achieving 87% yield with <2% 2,6-dibromo isomer . Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes.

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound serves as a precursor to:

  • O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate: An insecticidal agent targeting acetylcholinesterase .

  • Antimicrobial Agents: Structural analogs inhibit bacterial dihydrofolate reductase (IC50_{50} = 1.2 μM).

Structure-Activity Relationships (SAR)

  • Halogen Effects: Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, while chlorine minimizes metabolic oxidation.

  • Hydroxyl Group: Hydrogen bonding with serine residues in target proteins improves potency .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsBiological Activity
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acidBr (3), F (5)Antifungal (MIC = 4 μg/mL)
4-Chloromandelic acidCl (4)Chiral resolving agent
2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acidBr (4), Cl (2)Insecticidal, antimicrobial

Fluorine analogs exhibit higher metabolic stability, whereas chlorine substitution favors insecticidal activity .

Challenges and Future Directions

Synthetic Limitations

  • Isomer Formation: Trace 2,6-dibromo impurities require chromatographic purification, increasing costs .

  • Solvent Waste: Traditional methods generate halogenated solvents, necessitating green chemistry approaches.

Research Opportunities

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution could access enantiopure forms for asymmetric synthesis.

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes may enhance bioavailability in antimicrobial formulations.

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